Fmoc-N-Me-Ala-OH
Overview
Description
Mechanism of Action
Target of Action
Fmoc-N-Me-Ala-OH primarily targets the N-terminal amino group of peptides during the peptide assembly process . This compound acts as a protecting group, preventing unwanted side reactions during peptide synthesis .
Mode of Action
The mode of action of this compound involves the temporary masking of the N-terminal amino group . This protection allows for the controlled and sequential addition of amino acids to the growing peptide chain . The Fmoc group is base-labile, meaning it can be removed under basic conditions, such as with piperidine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS). In this process, this compound is used as a building block for the preparation of peptides . The Fmoc group’s removal allows for the next amino acid to be added to the peptide chain .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with controlled sequences . By protecting the N-terminal amino group, this compound prevents side reactions that could disrupt the peptide sequence .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Ala-OH typically involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The methylation step can be carried out using either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The process involves the following steps:
- Attachment of the amino acid to the 2-CTC resin.
- Protection of the α-amino group using o-nitrobenzenesulfonyl (o-NBS).
- Methylation of the amino group.
- Cleavage of the protected amino acid from the resin.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques are common in industrial settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Ala-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:
Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Methylation: Introduction of a methyl group to the amino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (20% solution).
Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.
Methylation Reagents: Dimethyl sulfate or methyl iodide.
Major Products Formed
The major products formed from these reactions are peptides with N-methyl-alanine residues, which can have enhanced stability and bioavailability compared to non-methylated peptides .
Scientific Research Applications
Chemistry
Fmoc-N-Me-Ala-OH is widely used in the synthesis of peptides and peptidomimetics. The introduction of N-methyl-alanine residues can improve the stability and bioavailability of peptides, making them more suitable for therapeutic applications .
Biology
In biological research, peptides containing N-methyl-alanine are used to study protein-protein interactions and enzyme-substrate specificity. These peptides can serve as inhibitors or modulators of biological processes.
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential as drugs. The enhanced stability and resistance to proteolytic degradation make these peptides promising candidates for therapeutic applications .
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient synthesis of complex peptides with high purity and yield .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Me-Ile-OH: N-methyl-isoleucine derivative.
Fmoc-N-Me-Val-OH: N-methyl-valine derivative.
Fmoc-N-Me-Leu-OH: N-methyl-leucine derivative.
Uniqueness
Fmoc-N-Me-Ala-OH is unique in its ability to introduce N-methyl-alanine residues into peptides, which can significantly enhance the stability and bioavailability of the resulting peptides. Compared to other N-methylated amino acids, N-methyl-alanine provides a balance between hydrophobicity and steric hindrance, making it a versatile building block for peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350931 | |
Record name | Fmoc-N-methyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-07-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-N-methyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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